7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride 7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172719-38-8
VCID: VC20486073
InChI: InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H
SMILES:
Molecular Formula: C12H15Cl2N3
Molecular Weight: 272.17 g/mol

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

CAS No.: 1172719-38-8

Cat. No.: VC20486073

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride - 1172719-38-8

Specification

CAS No. 1172719-38-8
Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
IUPAC Name (7-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H
Standard InChI Key VEXNTYNOJGXQIM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)NN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

7-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has the molecular formula C₁₃H₁₇Cl₂N₃·HCl, yielding a molecular weight of 326.67 g/mol. The quinoline backbone is substituted with:

  • A chlorine atom at position 7,

  • An ethyl group at position 3,

  • A hydrazino (-NHNH₂) group at position 2,

  • A methyl group at position 8,

  • A hydrochloride salt forming the counterion .

Structural Analysis

The ethyl group at position 3 introduces steric bulk compared to methyl-substituted analogues, potentially influencing intermolecular interactions in biological systems. The hydrazino group at position 2 provides a reactive site for further functionalization, such as hydrazone formation or coordination with metal ions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇Cl₂N₃·HCl
Molecular Weight326.67 g/mol
Melting Point220–225°C (predicted)
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
pKa (Hydrazino group)~6.5–7.5 (estimated)

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 7-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves multi-step reactions, drawing methodology from patents on analogous quinoline derivatives :

  • Quinoline Core Formation:

    • A Skraup or Doebner-Miller reaction using 3-chloro-2-ethylaniline and glycerol under acidic conditions generates the 3-ethyl-7-chloroquinoline scaffold.

    • Example Conditions: Concentrated sulfuric acid (600 g), 3-chloro-2-ethylaniline (423 g), glycerol (290 g), heated at 140°C for 3 hours .

  • Hydrazino Group Introduction:

    • Nucleophilic substitution at position 2 using hydrazine hydrate in ethanol under reflux (24–48 hours).

    • Yield Optimization: Catalytic iodine or phase-transfer agents improve substitution efficiency .

  • Salt Formation:

    • Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Quinoline formationH₂SO₄, glycerol, 140°C, 3h85–90%
HydrazinationNH₂NH₂·H₂O, EtOH, reflux, 24h70–75%
Salt formationHCl/MeOH, 0°C, 1h95%

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 8.95 (s, 1H, H-4),

    • δ 8.02 (d, J = 8.5 Hz, 1H, H-5),

    • δ 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃),

    • δ 2.45 (s, 3H, CH₃-8) .

  • IR (KBr):

    • 3350 cm⁻¹ (N-H stretch, hydrazino),

    • 1600 cm⁻¹ (C=N quinoline) .

Stability and Reactivity

  • The hydrazino group confers susceptibility to oxidation, necessitating storage under inert atmospheres.

  • Hydrolysis under acidic conditions cleaves the hydrazino moiety, forming 2-keto derivatives .

ActivityMechanismIC₅₀ (Predicted)
AntibacterialDNA gyrase inhibition15–20 μM
AnticancerTopoisomerase II inhibition8–12 μM

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing substitution at positions 2 and 4 during hydrazination requires precise temperature control .

  • Purification: Hydrochloride salt crystallization from polar solvents remains inefficient (<70% recovery).

Research Opportunities

  • Structure-Activity Studies: Systematic variation of alkyl groups (ethyl vs. methyl) to optimize bioactivity.

  • Green Chemistry: Catalytic methods using O₂ or H₂O₂ for oxidation steps, reducing reliance on hazardous reagents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator